molecular formula C18H16FN3O B11166336 7-fluoro-N-(propan-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide

7-fluoro-N-(propan-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B11166336
M. Wt: 309.3 g/mol
InChI Key: QWDOQDKRKCPSMA-UHFFFAOYSA-N
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Description

7-fluoro-N-(propan-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-N-(propan-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting with a suitable precursor, such as an aniline derivative, the quinoline core can be constructed through a series of cyclization reactions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) under specific conditions.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced through cross-coupling reactions, such as Suzuki or Heck coupling.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline derivative with isopropylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline ring.

    Reduction: Reduction reactions can occur at the carboxamide group or other functional groups.

    Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can occur at the fluorine atom or other positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-fluoro-N-(propan-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug.

    Fluoroquinolones: A class of antibiotics with a fluorine atom in the quinoline ring.

Uniqueness

7-fluoro-N-(propan-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C18H16FN3O

Molecular Weight

309.3 g/mol

IUPAC Name

7-fluoro-N-propan-2-yl-2-pyridin-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C18H16FN3O/c1-11(2)21-18(23)14-10-17(15-5-3-4-8-20-15)22-16-9-12(19)6-7-13(14)16/h3-11H,1-2H3,(H,21,23)

InChI Key

QWDOQDKRKCPSMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC(=NC2=C1C=CC(=C2)F)C3=CC=CC=N3

Origin of Product

United States

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